(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity
(E)-3-(3,4-dimethoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on various studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound features a unique structure that includes a thiadiazole ring, which is known for its diverse biological activities. The thiadiazole moiety contributes to the compound's stability and reactivity, making it a valuable scaffold in medicinal chemistry.
- Molecular Formula: C18H20N4O3S
- Molecular Weight: 374.44 g/mol
1. Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study focused on various 1,3,4-thiadiazole compounds indicated that they possess potent antibacterial and antifungal activities against a range of pathogens.
Compound | Activity | Target Organisms |
---|---|---|
Compound A | High | Staphylococcus aureus |
Compound B | Moderate | Escherichia coli |
This compound | Significant | Various Gram-positive and Gram-negative bacteria |
In one study, the synthesized thiadiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
2. Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been explored. Compounds similar to this compound have been shown to inhibit inflammatory mediators in vitro.
- Mechanism: Inhibition of COX enzymes
- Effects: Reduction in pro-inflammatory cytokine production
A notable study indicated that certain thiadiazole derivatives significantly reduced inflammation markers in animal models .
3. Anticancer Potential
The anticancer activity of compounds containing the thiadiazole scaffold has been a focal point in recent research. The compound has shown potential as a lead molecule for developing new anticancer agents.
Study | Cancer Type | Findings |
---|---|---|
Study A | Colon Cancer | Induced apoptosis in cancer cells |
Study B | Breast Cancer | Inhibited cell proliferation |
Research has indicated that this compound may induce apoptosis in various cancer cell lines through multiple pathways .
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Case Study 1: Evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
- Case Study 2: Investigated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound demonstrated a reduction in swelling comparable to established anti-inflammatory drugs.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-6-4-5-7-15(13)19-22-23-20(27-19)21-18(24)11-9-14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHYEYVVSFRBGI-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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